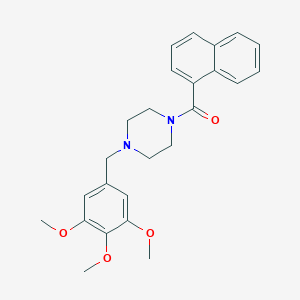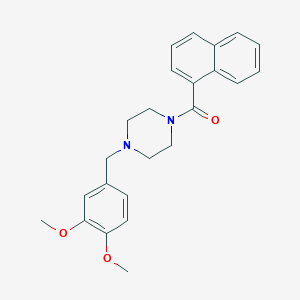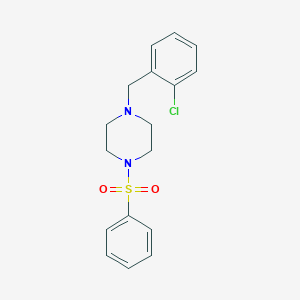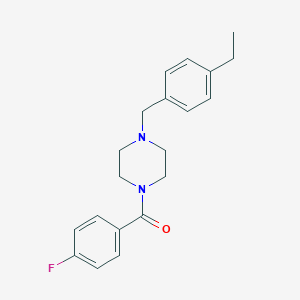![molecular formula C16H21FN2O3S B248584 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248584.png)
1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine is a chemical compound known for its potential use as a therapeutic agent. It is also known by the name of FSCP or Compound 27. This compound has been studied for its mechanism of action and its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine involves the inhibition of CDK4. This protein kinase is involved in the regulation of the cell cycle, and its inhibition leads to the arrest of the cell cycle in the G1 phase. This, in turn, leads to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine have been studied extensively. It has been found to be a potent inhibitor of CDK4, leading to the inhibition of cell proliferation and the induction of apoptosis. It has also been found to have anti-tumor activity in various types of cancer, including breast cancer, lung cancer, and melanoma.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine in lab experiments include its potency and selectivity as a CDK4 inhibitor. It has also been found to have anti-tumor activity in various types of cancer, making it a potential therapeutic agent. However, its limitations include its toxicity and potential side effects, which need to be carefully studied and monitored.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine. One direction is the development of more potent and selective CDK4 inhibitors for the treatment of cancer. Another direction is the study of the potential use of this compound in combination with other anti-cancer agents for improved efficacy. The study of the potential side effects and toxicity of this compound also needs to be further explored for its safe use as a therapeutic agent.
Synthesemethoden
The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine involves several steps. The first step involves the reaction of 4-fluorobenzene sulfonamide with 1-pyrrolidinecarboxylic acid to form N-(4-fluorophenyl)sulfonyl-L-proline. This intermediate is then reacted with piperidine to form the final product, 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine.
Wissenschaftliche Forschungsanwendungen
1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine has been studied for its potential applications in scientific research. It has been found to be a potent and selective inhibitor of a specific protein kinase, known as cyclin-dependent kinase 4 (CDK4). This protein kinase plays a crucial role in the regulation of the cell cycle, and its inhibition has been found to be effective in the treatment of various types of cancer.
Eigenschaften
Produktname |
1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine |
|---|---|
Molekularformel |
C16H21FN2O3S |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H21FN2O3S/c17-14-5-7-15(8-6-14)23(21,22)19-11-3-4-13(12-19)16(20)18-9-1-2-10-18/h5-8,13H,1-4,9-12H2 |
InChI-Schlüssel |
IKRBZGXTEJTISR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dimethoxy-4-{[4-(1-naphthoyl)-1-piperazinyl]methyl}phenol](/img/structure/B248501.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B248502.png)

![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone](/img/structure/B248508.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B248515.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone](/img/structure/B248516.png)
![4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B248517.png)


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B248522.png)


